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Compound of Interest

Compound Name: Quinolin-5-ol

Cat. No.: B119867

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-5-0l, a heterocyclic aromatic organic compound, is a significant molecule in the
landscape of chemical research and drug development. Possessing a quinoline backbone with
a hydroxyl group at the 5-position, this compound and its derivatives exhibit a wide array of
biological activities and are utilized in various chemical applications. This technical guide
provides a comprehensive overview of Quinolin-5-ol, detailing its chemical and physical
properties, spectroscopic profile, synthesis methodologies, and its applications in scientific
research and pharmaceutical development.

Core Data and Molecular Structure

Quinolin-5-0l, also known as 5-hydroxyquinoline, is structurally characterized by a fused
benzene and pyridine ring system with a hydroxyl substituent.

CAS Number: 578-67-6[1]
Molecular Formula: CoH7NO[1]
Molecular Structure:

Caption: Molecular structure of Quinolin-5-ol.
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Identifier Value

IUPAC Name Quinolin-5-0l[1]

SMILES Oclccee2necccl?2

inChi INChl=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-
8/h1-6,11H[1]

InChlKey GYESAYHWISMZOK-UHFFFAQYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of Quinolin-5-ol is presented below.

Property Value Reference
Molecular Weight 145.16 g/mol [1]
Appearance Light yellow crystalline solid [1]

Melting Point 223-226 °C

Boiling Point Not available

Soluble in DMSO and

Solubility ethanol.

pKa Not available

logP Not available

Vapor Pressure 0.00033 mmHg [1]

Spectroscopic Data

The spectroscopic signature of Quinolin-5-ol is crucial for its identification and
characterization.

'H NMR Spectroscopy
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The proton NMR spectrum of Quinolin-5-ol exhibits characteristic signals for its aromatic
protons. While specific assignments can vary with the solvent and instrument, a representative
spectrum would show distinct peaks for the protons on both the benzene and pyridine rings.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule, with
distinct signals for each of the nine carbon atoms in the quinoline ring system.

Infrared (IR) Spectroscopy

The IR spectrum of Quinolin-5-ol is characterized by absorption bands corresponding to its
functional groups.[2] Key expected peaks include:

O-H stretch: A broad band in the region of 3200-3600 cm~* due to the hydroxyl group.

C-H stretch (aromatic): Peaks typically appearing above 3000 cm~1.

C=C and C=N stretching (aromatic): A series of bands in the 1400-1600 cm~1 region.

C-O stretch: An absorption band in the 1200-1300 cm~! range.

Mass Spectrometry

The mass spectrum of Quinolin-5-ol will show a molecular ion peak (M*) at m/z 145,
corresponding to its molecular weight.[1] The fragmentation pattern can provide further
structural information. Common fragmentation pathways for quinoline derivatives involve the
loss of HCN, CO, and cleavage of the rings.[3][4][5][6]

Experimental Protocols
Synthesis of Quinoline Derivatives

The synthesis of the quinoline scaffold can be achieved through several named reactions,
including the Skraup, Doebner-von Miller, Combes, and Friedlander syntheses.[7][8][9] The
Friedlander annulation, for instance, provides an efficient route for preparing polysubstituted
quinolines.[10]

General Experimental Workflow for Quinoline Synthesis (Friedlander Annulation):
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Quinolin-5-ol | COH7NO | CID 135441757 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and
Phenanthridine [astrochem.org]

o 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. cdnsciencepub.com [cdnsciencepub.com]

e 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry
combined with computational chemistry - PMC [pmc.ncbi.nim.nih.gov]

o 6. researchgate.net [researchgate.net]
e 7.lipseries.org [iipseries.org]

» 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline
and its analogues: a review - PMC [pmc.ncbi.nim.nih.gov]

¢ 9. Quinoline synthesis [organic-chemistry.org]
e 10. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [An In-Depth Technical Guide to Quinolin-5-ol:
Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119867#quinolin-5-ol-cas-number-and-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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